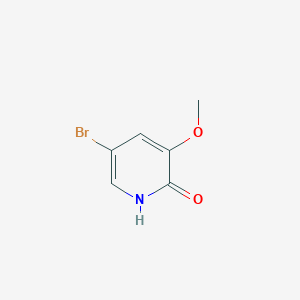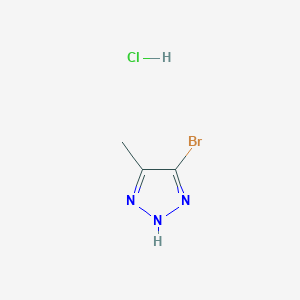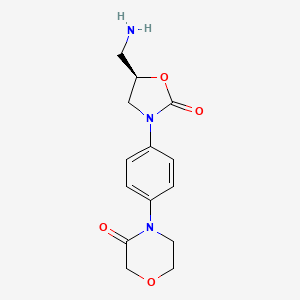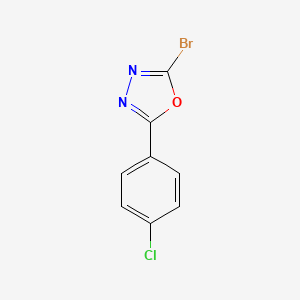![molecular formula C10H18Cl2N2 B1377293 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride CAS No. 1384429-20-2](/img/structure/B1377293.png)
4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride is a versatile chemical compound with a molecular formula of C10H18Cl2N2 and a molecular weight of 237.17 g/mol. This compound is widely used in scientific research due to its unique properties, making it valuable for various applications, including drug development, organic synthesis, and material science.
Mecanismo De Acción
Target of Action
“4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride” is an organic compound that contains an aniline group. Anilines are a class of compounds that are derivatives of ammonia and are often involved in the formation of dyes and drugs . The specific targets of “this compound” would depend on its specific structure and any functional groups present.
Mode of Action
The mode of action of “this compound” would depend on its specific chemical structure and the environment in which it is present. Anilines can undergo various reactions such as acylation, alkylation, and diazotization .
Biochemical Pathways
The specific biochemical pathways affected by “this compound” would depend on its specific targets and mode of action. Anilines can participate in a variety of biochemical reactions, including those involving enzymes and other proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its chemical structure, the route of administration, and the individual’s metabolic processes. Anilines can be absorbed through the skin, lungs, and gastrointestinal tract, and can be metabolized in the liver .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Anilines can interact with various biological molecules and can potentially cause a variety of effects .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride typically involves the reaction of 4-aminobenzylamine with ethyl(methyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, and ethanol.
Substitution: Halogenated compounds, such as bromoethane or chloroethane, in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: N-oxides of 4-{[Ethyl(methyl)amino]methyl}aniline.
Reduction: Amine derivatives of 4-{[Ethyl(methyl)amino]methyl}aniline.
Substitution: Substituted derivatives with various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
- 4-{[Methyl(ethyl)amino]methyl}aniline
- 4-{[Dimethylamino]methyl}aniline
- 4-{[Diethylamino]methyl}aniline
Comparison: 4-{[Ethyl(methyl)amino]methyl}aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions, making it suitable for specific applications in research and industry .
Propiedades
IUPAC Name |
4-[[ethyl(methyl)amino]methyl]aniline;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-3-12(2)8-9-4-6-10(11)7-5-9;;/h4-7H,3,8,11H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBIIIMQLRBTMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1=CC=C(C=C1)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
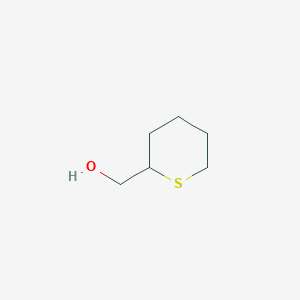

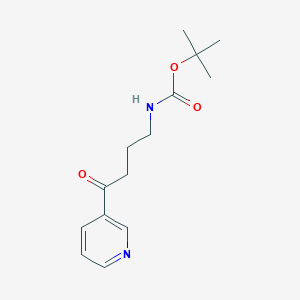
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1377215.png)
![4-Bromo-1H-benzo[d]imidazol-2-amine](/img/structure/B1377216.png)
